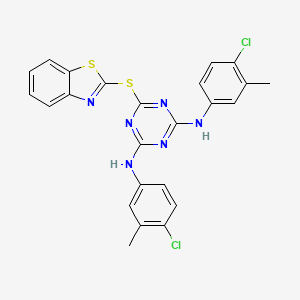
3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and methyloxazol groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of 5-methyloxazole. The reaction is usually carried out under controlled conditions, such as in the presence of a base and at a specific temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include steps such as the purification of starting materials, precise control of reaction parameters, and efficient isolation of the final product to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. Researchers may investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(5-methylthiazol-3-yl)urea: Similar structure with a thiazole ring instead of an oxazole ring.
3-(4-Chlorophenyl)-1-(5-methylimidazol-3-yl)urea: Contains an imidazole ring instead of an oxazole ring.
3-(4-Chlorophenyl)-1-(5-methylpyrazol-3-yl)urea: Features a pyrazole ring instead of an oxazole ring.
Uniqueness
The presence of the oxazole ring in 3-(4-Chlorophenyl)-1-(5-methyloxazol-3-yl)urea may confer unique chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(5-methyl-2H-1,3-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H12ClN3O2/c1-8-6-15(7-17-8)14-11(16)13-10-4-2-9(12)3-5-10/h2-6H,7H2,1H3,(H2,13,14,16) |
InChI Key |
DXYFEDVLADECTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(CO1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
![[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione](/img/structure/B12129874.png)
amine](/img/structure/B12129888.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129901.png)
![3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12129926.png)
